

Application Note: Spectrophotometric Quantification of N-Hydroxy-N-phenylacetamide

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Compound of Interest

Compound Name: *N-Hydroxy-N-phenylacetamide*

CAS No.: 1795-83-1

Cat. No.: B1220185

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Abstract & Scope

This Application Note details the protocol for the spectrophotometric determination of **N-Hydroxy-N-phenylacetamide** (also known as N-Hydroxyacetanilide). This compound is a proximate carcinogenic metabolite of acetanilide and a model N-arylhydroxamic acid.

Crucial Distinction: This analyte is NOT Paracetamol (4-Hydroxyacetanilide). While they are isomers, their chemical reactivity differs fundamentally. Paracetamol is a phenol; **N-Hydroxy-N-phenylacetamide** is a hydroxamic acid. This method exploits the specific chelation capability of the hydroxamic acid moiety (

) with transition metals, specifically Iron(III) and Vanadium(V), to form stable, colored complexes.

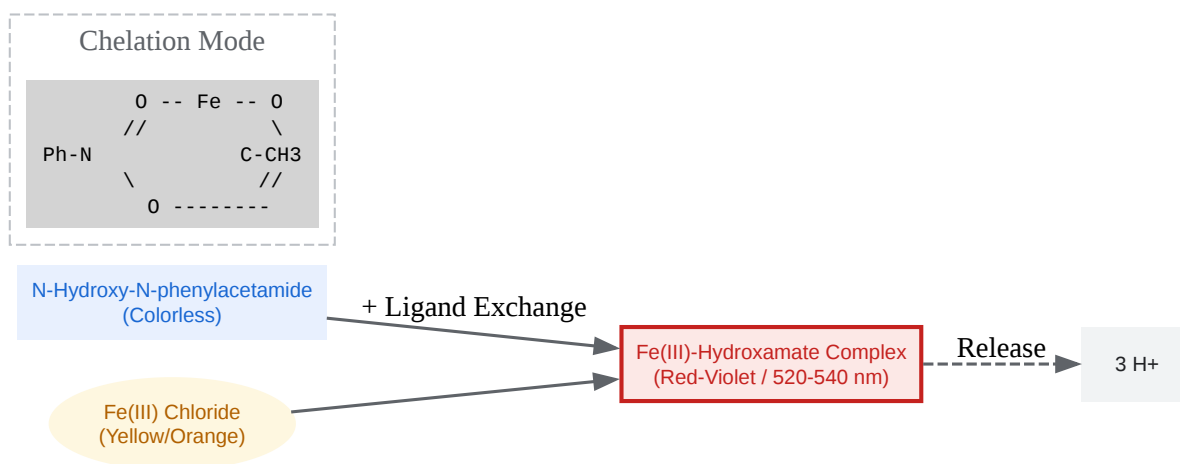
Scientific Principles & Mechanism[1]

The Chelation Mechanism

The assay relies on the formation of a coordination complex between the hydroxamic acid functional group and a metal center.

- **Iron(III) Method:** In acidic aqueous-alcoholic media, **N-Hydroxy-N-phenylacetamide** acts as a bidentate ligand, coordinating with Fe(III) through the carbonyl oxygen and the deprotonated hydroxylamine oxygen. This forms a characteristic red-violet complex with a molar absorptivity () typically in the range of .
- **Vanadium(V) Method:** In strongly acidic conditions (HCl), the analyte forms a violet complex with Vanadium(V), believed to be a 1:1 or 1:2 complex depending on conditions. This method is often more specific than Fe(III) for hydroxamic acids in the presence of phenols.

Reaction Scheme Visualization



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Figure 1: Reaction mechanism showing the formation of the colored chelate complex.

Materials & Instrumentation

Reagents

- **Target Analyte:** **N-Hydroxy-N-phenylacetamide** (CAS: 1795-83-1).[1] Note: Ensure purity >98%.

- Ferric Chloride (): Analytical Grade.
- Hydrochloric Acid (HCl): Concentrated (37%).
- Solvent: Ethanol (Absolute) or Methanol (HPLC Grade). The analyte is sparingly soluble in cold water.
- Ammonium Metavanadate (): (Optional for Method B).

Instrumentation

- UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1900 or Agilent Cary 60).
- Cuvettes: 1 cm pathlength quartz or matched glass cells.

Method Development & Optimization (The "Why")

Unlike compendial methods for common drugs, assays for specific metabolites requires experimental verification of the wavelength of maximum absorbance (

), which shifts based on solvent polarity and pH.

Spectral Scanning Protocol

Before running the assay, you must determine the exact for your solvent system.

- Prepare a standard solution of the analyte in Ethanol.
- Add the Ferric Chloride reagent (see Section 5).
- Scan the spectrum from 400 nm to 700 nm against a reagent blank.

- Identify the peak absorbance (typically 520–540 nm).

Stability Considerations

N-arylhydroxamic acids can undergo Bamford-Stevens rearrangement or hydrolysis in strong acids or bases.

- Rule: Perform measurements within 15 minutes of reagent addition.
- Storage: Keep stock solutions in amber glass at 4°C.

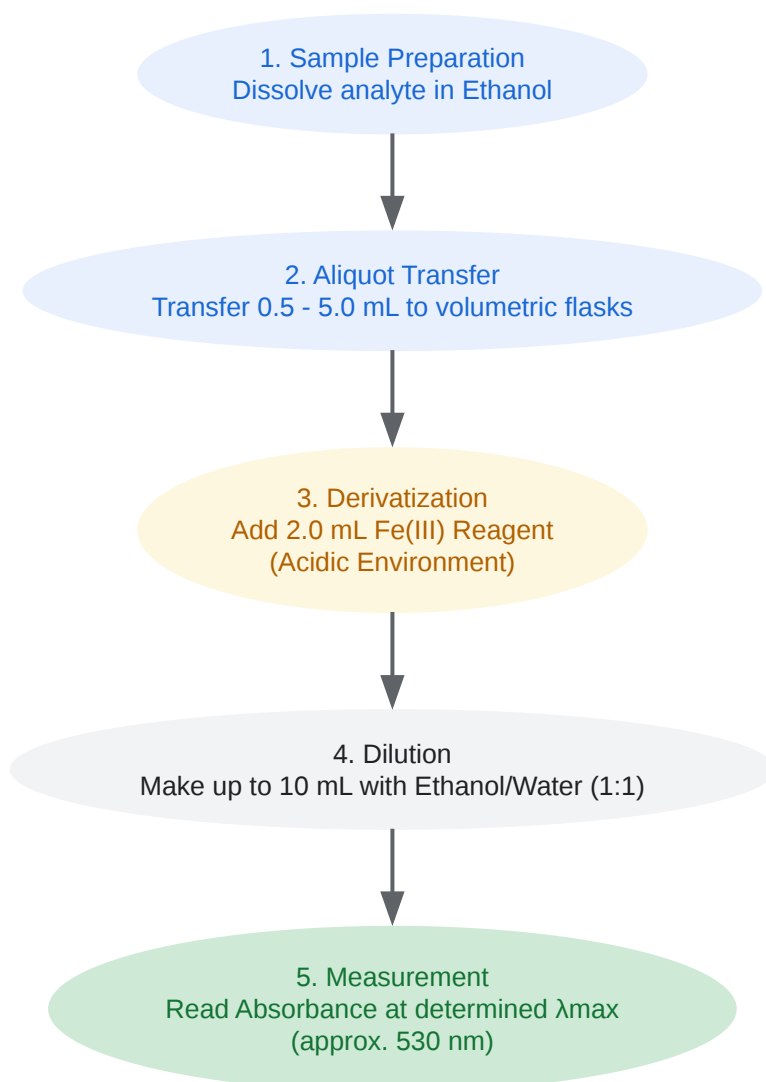
Standard Protocol: Ferric Chloride Method

This is the primary method due to its operational simplicity and robustness.

Reagent Preparation

Solution	Composition	Stability
Stock Standard ()	Dissolve 100 mg N-Hydroxy-N-phenylacetamide in 100 mL Ethanol.	1 Week (4°C)
Working Standard ()	Dilute 10 mL Stock into 100 mL Ethanol.	Daily Prep
Fe(III) Reagent	Dissolve 0.27 g in 100 mL of 0.1 M HCl.	1 Month

Experimental Workflow



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Figure 2: Step-by-step experimental workflow for the Ferric Chloride assay.

Procedure Steps

- Blank Preparation: Mix 2.0 mL Fe(III) Reagent with solvent to a final volume of 10 mL.
- Calibration Curve: Prepare a series of standard solutions containing 10, 20, 40, 60, 80, and 100 of the analyte.
- Reaction: To each flask, add 2.0 mL of Fe(III) Reagent.

- Mixing: Swirl gently. The color should develop immediately (red-violet).
- Measurement: Zero the spectrophotometer with the Blank. Measure absorbance of standards at the predetermined (e.g., 530 nm).
- Plotting: Plot Absorbance (y-axis) vs. Concentration (x-axis). Calculate the regression equation ().

Method B: Vanadium(V) Assay (High Specificity)

Use this method if your sample contains high levels of phenols (like paracetamol) which might interfere with the Iron method.

- Reagent: Dissolve 0.1 g Ammonium Metavanadate in 100 mL of 6 M HCl.
- Procedure: Mix 1 mL sample (in chloroform) with 2 mL Vanadium reagent. Shake vigorously in a separating funnel.
- Extraction: The violet complex extracts into the chloroform layer.
- Measurement: Separate the organic layer, dry over anhydrous , and measure absorbance at 510–540 nm.

Validation Parameters & Troubleshooting

Typical Validation Data

Parameter	Acceptance Criteria	Notes
Linearity ()		Range: 5 - 100
Precision (RSD)		Intra-day (n=6)
LOD		Based on
Molar Absorptivity		Solvent dependent

Troubleshooting Guide

- Issue: Color Fading.
 - Cause: Hydrolysis of the hydroxamic acid in strong acid.
 - Solution: Measure immediately after mixing. Ensure HCl concentration in the final solution does not exceed 0.1 M.
- Issue: Turbidity.
 - Cause: Precipitation of $\text{Fe}(\text{OH})_3$ if pH is too high, or insolubility of the analyte in water.
 - Solution: Maintain acidic pH (< 2.0). Increase Ethanol ratio in the solvent system.
- Issue: High Blank Absorbance.
 - Cause: Iron reagent is too concentrated or oxidized.
 - Solution: Prepare fresh Fe(III) reagent. Use high-quality HCl.

References

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Sources

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